molecular formula C17H8Cl3F3N4O2 B3036837 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide CAS No. 400082-05-5

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide

Cat. No. B3036837
CAS RN: 400082-05-5
M. Wt: 463.6 g/mol
InChI Key: IBWUXIKMDRZMJG-UHFFFAOYSA-N
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Description

This compound is also known as Fluopicolide . It is a fungicide used in agriculture to control diseases caused by oomycetes such as late blight of potato . It is classed as an acylpicolide . The molecular formula of this compound is C14H8Cl3F3N2O .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The InChI string for this compound is InChI=1S/C14H8Cl3F3N2O/c15-8-2-1-3-9 (16)12 (8)13 (23)22-6-11-10 (17)4-7 (5-21-11)14 (18,19)20/h1-5H,6H2, (H,22,23) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular mass of 383.58 g·mol −1 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

KCNQ2/Q3 Potassium Channel Openers for Epilepsy and Pain Treatment

  • A study explored N-pyridyl benzamide derivatives as KCNQ2/Q3 potassium channel openers, identifying compounds active in rodent models of epilepsy and pain. One compound, ICA-069673, demonstrated potential for further clinical study in epilepsy treatment (Amato et al., 2011).

Antineoplastic Tyrosrosine Kinase Inhibitor in Chronic Myelogenous Leukemia

  • Flumatinib, a tyrosine kinase inhibitor structurally similar to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide, is in clinical trials for treating chronic myelogenous leukemia (CML). Its metabolism in CML patients involves several pathways, including N-demethylation and hydrolysis (Gong et al., 2010).

Quality Control of Imatinib Mesylate and Related Substances

  • Nonaqueous capillary electrophoresis was used for separating imatinib mesylate and related substances, including compounds structurally related to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide. This method is effective for quality control in pharmaceuticals (Ye et al., 2012).

Fungicidal Applications

  • The compound fluazinam, containing a structure similar to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide, exhibits fungicidal properties. Its crystal structure analysis contributes to understanding its fungicidal action (Jeon et al., 2013).

Synthesis Process Research

  • Research on improved synthesis methods for compounds structurally related to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide has been conducted to enhance yield and process efficiency, important for pharmaceutical and chemical industries (Dian, 2010).

Luminescent Properties and Stimuli-Responsive Behavior

  • Compounds with structures related to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide exhibit luminescent properties and respond to various stimuli. This has potential applications in materials science and optoelectronics (Srivastava et al., 2017).

PET Imaging Agent Development for Cancer

  • The synthesis of a PET imaging agent structurally similar to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide shows potential for cancer imaging, specifically for imaging B-Raf(V600E) mutations in cancers (Wang et al., 2013).

Chemical Synthesis Processes

  • Various synthesis processes for compounds similar to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide have been studied. These research efforts contribute to pharmaceutical and chemical manufacturing efficiencies (Ping, 2007).

Inhibitors of Gene Expression

  • The structure-activity relationship of compounds related to 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide has been studied for their potential as inhibitors of NF-kappaB and AP-1 gene expression. This research has implications for drug development targeting these transcription factors (Palanki et al., 2000).

Directing Group in C-H Bond Amination

  • Research on 2-(pyridin-2-yl)aniline as a directing group for C-H bond amination, related to the structure of 2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide, provides insights into novel organic synthesis methods (Zhao et al., 2017).

Mechanism of Action

The precise mode of action of Fluopicolide is not known, but it is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . This mode of action differs from other available fungicides used to control oomycetes .

Safety and Hazards

Fluopicolide has low acute toxicity, with a median lethal dose in rats of >5000 mg/kg . Tests in other mammals indicate that it does not cause skin sensitisation, cancer or developmental problems .

Future Directions

The development of fluorinated organic chemicals, including this compound, is becoming an increasingly important research topic. As the number of applications for these compounds continues to grow, it is expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl3F3N4O2/c18-9-2-1-3-10(19)13(9)15(28)25-12-4-5-27(16(29)26-12)14-11(20)6-8(7-24-14)17(21,22)23/h1-7H,(H,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWUXIKMDRZMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NC2=NC(=O)N(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl3F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxopyrimidin-4-yl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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